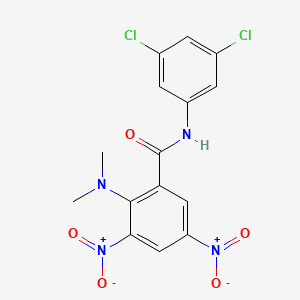![molecular formula C18H19N3O4 B15153775 4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153775.png)
4-(2,4-dimethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional methoxy groups attached to the phenyl ring. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another approach involves a three-component one-pot reaction using barbituric acid, aldehydes, and other reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It is used in studies related to enzyme inhibition and DNA binding, contributing to the understanding of molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar quinoline core structure and have been studied for their antitumor and antimicrobial activities.
Triazolo[2’,3’3,4]pyrimido[6,5-b]quinolines: These derivatives also exhibit significant biological activities, including antitumor properties.
Uniqueness
4-(2,4-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C18H19N3O4/c1-24-9-6-7-10(13(8-9)25-2)14-15-11(4-3-5-12(15)22)19-17-16(14)18(23)21-20-17/h6-8,14H,3-5H2,1-2H3,(H3,19,20,21,23) |
InChI Key |
AQZLMWUGKJMWOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NN4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B15153705.png)
![(4S,7S)-4-(4-ethoxyphenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B15153713.png)
![4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B15153720.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153749.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)
![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
![(3E)-3-{2-[4-(morpholin-4-yl)-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15153765.png)
![{[4-({[(2,4-Dichlorobenzyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B15153779.png)
![2-(Benzylsulfanyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B15153787.png)
![Methyl 3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153788.png)

![2,4-dichloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153792.png)
